4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 4-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit multiple receptor tyrosine kinases .
Mode of Action
The exact mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to receptor tyrosine kinases .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been shown to have effects on cellular processes related to receptor tyrosine kinases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound. It is recommended to store this compound in a cool and dark place, under inert gas, and at a temperature less than 15°C .
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are essential for understanding the compound’s role in cellular signaling pathways and its potential therapeutic applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . This effect highlights its potential in metabolic research and diabetes treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electronic structure has been studied using density functional theory (DFT), revealing a large HOMO–LUMO energy gap, which implies high kinetic stability . This stability is crucial for its interactions with various biomolecules and its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. High-resolution X-ray diffraction data collected at low temperatures have provided insights into its charge density distribution and stability . These findings are vital for understanding its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can stimulate the incorporation of glucose into lipids at specific dose ranges . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in research and potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in stimulating glucose uptake into muscle and fat cells indicates its involvement in glucose metabolism . Understanding these pathways is crucial for exploring its potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation in specific cellular compartments . These factors are critical for its overall effectiveness in biochemical research and potential therapeutic use.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is vital for elucidating its precise biochemical roles and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization steps to form the desired pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of strong bases and reducing agents, such as sodium borohydride, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds with potential pharmaceutical applications .
Scientific Research Applications
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the amine group at the 3-position, which may affect its biological activity and reactivity.
1H-pyrrolo[2,3-b]pyridin-3-amine:
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: Similar structure with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPFTFSPGZWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646887 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-38-4 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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